The Chemical Core of Urovision: An In-depth Technical Guide to Iodinated Contrast Agents
The Chemical Core of Urovision: An In-depth Technical Guide to Iodinated Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the chemical and physicochemical properties of iodinated contrast agents historically and currently associated with the term "Urovision." Due to the evolution of this brand name, this document details the composition and characteristics of both the traditional diatrizoate-based formulations and the more modern non-ionic agent, iopromide. This guide is intended to serve as a detailed resource, offering insights into the synthesis, analysis, and biological interactions of these critical diagnostic tools.
Core Components and Physicochemical Properties
The efficacy and safety of iodinated contrast agents are intrinsically linked to their chemical structure and behavior in solution. The following sections and tables summarize the key quantitative data for both diatrizoate-based and iopromide-based contrast media.
Diatrizoate-Based Contrast Media (e.g., Urografin)
Urografin is a high-osmolar, ionic contrast medium. Its core chemical structure is a tri-iodinated benzoic acid derivative, diatrizoic acid. Formulations typically consist of a mixture of the meglumine and sodium salts of diatrizoic acid to optimize solubility and tolerability.[1]
Table 1: Physicochemical Properties of Urografin Formulations
| Property | Urografin 60% | Urografin 76% |
| Active Ingredients | Meglumine Amidotrizoate (0.52 g/mL) & Sodium Amidotrizoate (0.08 g/mL)[1] | Meglumine Amidotrizoate (0.66 g/mL) & Sodium Amidotrizoate (0.10 g/mL)[1] |
| Iodine Concentration | 292 mg/mL[1] | 370 mg/mL[1] |
| Osmolality at 37°C | 1515 mOsm/kg H₂O[1] | 2150 mOsm/kg H₂O[1] |
| Viscosity at 20°C | 4.9 mPa·s | 13.7 mPa·s |
| Viscosity at 37°C | 2.9 mPa·s | 7.9 mPa·s |
| Excipients | Sodium calcium edetate, Water for injection[1] | Sodium calcium edetate, Water for injection[1] |
Iopromide-Based Contrast Media (e.g., Ultravist)
Iopromide is a low-osmolar, non-ionic contrast medium. Its structure is also based on a tri-iodinated benzene ring but with non-ionizing side chains that enhance its hydrophilicity and reduce osmolality, leading to improved patient tolerance.[2]
Table 2: Physicochemical Properties of Iopromide (Ultravist) Formulations
| Property | Ultravist 300 | Ultravist 370 |
| Active Ingredient | Iopromide (623 mg/mL)[3] | Iopromide (769 mg/mL)[3] |
| Iodine Concentration | 300 mg/mL[3] | 370 mg/mL[3] |
| Osmolality at 37°C | 607 mOsm/kg H₂O | 774 mOsm/kg H₂O |
| Viscosity at 20°C | 10.3 mPa·s | 22.2 mPa·s |
| Viscosity at 37°C | 4.6 mPa·s | 9.5 mPa·s |
| Excipients | Trometamol, Sodium calcium edetate, Hydrochloric acid, Water for injection | Trometamol, Sodium calcium edetate, Hydrochloric acid, Water for injection |
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of diatrizoate and iopromide, providing a framework for their preparation and quality control.
Synthesis of Diatrizoic Acid
The synthesis of diatrizoic acid, the active component of Urografin, involves a multi-step process starting from 3,5-dinitrobenzoic acid.
Protocol:
-
Reduction: 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon.[4]
-
Iodination: The resulting 3,5-diaminobenzoic acid is then iodinated to introduce three iodine atoms onto the benzene ring, forming 3,5-diamino-2,4,6-triiodobenzoic acid. This reaction is carried out using potassium iodochloride or iodine monochloride.[4]
-
Acylation: The final step is the acylation of the amino groups using acetic anhydride. The reaction mixture is then acidified with sulfuric acid to yield diatrizoic acid.[4]
-
Purification: The crude diatrizoic acid is purified through recrystallization to obtain a product of high purity.
Synthesis of Iopromide
The synthesis of iopromide is a more complex process, reflecting its non-ionic and more intricate structure. One common pathway starts with 5-amino-2,4,6-triiodoisophthaloyl chloride.
Protocol:
-
First Amidation: 5-amino-2,4,6-triiodoisophthaloyl chloride is reacted with methoxyacetyl chloride to form 5-[(2-methoxy)acetamido]-2,4,6-triiodoisophthaloyl chloride.[5]
-
Second Amidation (Asymmetric): The product from the previous step undergoes a condensation reaction with N-methyl-2,3-dihydroxypropylamine. This reaction is catalyzed and results in the formation of 5-[(2-methoxy)acetamido]-3-(2,3-dihydroxy-N-methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride.[5]
-
Third Amidation: The intermediate from step 2 is then condensed with 2,3-dihydroxypropylamine to yield iopromide.[5]
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to remove by-products and achieve the desired purity for pharmaceutical use.[6]
Analytical Methods
A variety of analytical techniques are employed to ensure the quality and purity of the final contrast agent formulations.
Protocol for Analysis of Diatrizoate Meglumine and Diatrizoate Sodium Solution (based on USP-NF): [7]
-
Identification (Thin-Layer Chromatography):
-
Standard Solution: 1 mg/mL of USP Diatrizoic Acid RS in a diluent of sodium hydroxide in methanol.
-
Sample Solution: 1 mg/mL of the solution under test in the same diluent.
-
Developing Solvent System: A mixture of methanol, chloroform, and ammonium hydroxide.
-
Analysis: The spots are located using short-wavelength UV light, and the retention factor of the sample is compared to the standard.
-
-
Assay for Iodine Content:
-
Sample Preparation: A known volume of the solution is refluxed with sodium hydroxide and powdered zinc to liberate the organically bound iodine as iodide.
-
Titration: The resulting iodide solution is then titrated with a standardized solution of silver nitrate. Each milliliter of 0.05 N silver nitrate is equivalent to 6.345 mg of iodine.[7]
-
Signaling Pathways and Biological Interactions
The interaction of contrast agents with biological systems is a critical area of research, particularly concerning adverse reactions.
Diatrizoate and Osmotoxicity
The high osmolality of diatrizoate-based contrast media is a primary contributor to their side effects. The hypertonic solution can draw water out of red blood cells and endothelial cells, leading to cellular dehydration and changes in blood rheology.[8] This can manifest as a sensation of heat and pain upon injection. In the kidneys, the high osmotic load can lead to an osmotic diuresis and, in susceptible individuals, contribute to contrast-induced nephropathy (CIN). The precise signaling pathways involved in diatrizoate-induced renal effects are complex but are thought to involve renal vasoconstriction and direct tubular toxicity.
Iopromide and Cellular Stress Pathways
While having a lower osmolality, iopromide is also associated with potential renal toxicity. Studies have shown that high concentrations of iopromide can induce apoptosis and autophagy in human embryonic kidney cells.[9] This process is mediated through the activation of a reactive oxygen species (ROS)-dependent cellular stress pathway.[9] Iopromide has been shown to elicit ROS production, which in turn suppresses the AKT signaling pathway, a key regulator of cell survival.[9] The inhibition of AKT activity is correlated with iopromide-induced apoptosis and autophagy.
Visualizations
The following diagrams illustrate key experimental and biological pathways described in this guide.
Caption: A simplified workflow for the synthesis of Diatrizoic Acid.
Caption: Signaling pathway of Iopromide-induced cellular stress.
References
- 1. bayer.com [bayer.com]
- 2. Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Diatrizoate - Wikipedia [en.wikipedia.org]
- 5. CN103965074A - Novel synthesis method for iopromide - Google Patents [patents.google.com]
- 6. Iopromide preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. Changes in the rheologic properties of blood as induced by sodium/meglumine ioxaglate compared with sodium/meglumine diatrizoate and metrizamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Concentration of Iopromide Induces Apoptosis and Autophagy in Human Embryonic Kidney Cells via Activating a ROS-dependent Cellular Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
